Cas no 1048922-65-1 (methyl({5-(4-methylphenyl)furan-2-ylmethyl})amine)
Il composto methyl({5-(4-methylphenyl)furan-2-ylmethyl})amine è un'ammina funzionalizzata con un gruppo furanico sostituito, caratterizzata da una struttura molecolare che combina un anello furanico legato a un gruppo metilfenile in posizione 5 e un gruppo amminico metilato in posizione 2. Questa configurazione conferisce al composto proprietà chimiche uniche, come una buona stabilità termica e reattività selettiva, rendendolo utile in sintesi organiche avanzate, specialmente nella preparazione di intermedi farmaceutici o materiali specializzati. La presenza del gruppo metilfenile migliora la lipofilia, favorendo l'interazione con sistemi biologici o matrici polimeriche, mentre il gruppo amminico offre siti reattivi per ulteriori modifiche strutturali. La sua purezza e la selettività lo rendono adatto per applicazioni in ricerca e sviluppo di molecole bioattive.
1048922-65-1 structure
Product Name:methyl({5-(4-methylphenyl)furan-2-ylmethyl})amine
Numero CAS:1048922-65-1
MF:C13H15NO
MW:201.264303445816
CID:5830340
PubChem ID:43431580
Update Time:2025-08-05
methyl({5-(4-methylphenyl)furan-2-ylmethyl})amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- methyl({5-(4-methylphenyl)furan-2-ylmethyl})amine
- methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine
- EN300-1829760
- 1048922-65-1
- DTXSID701246115
- N-Methyl-5-(4-methylphenyl)-2-furanmethanamine
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- Inchi: 1S/C13H15NO/c1-10-3-5-11(6-4-10)13-8-7-12(15-13)9-14-2/h3-8,14H,9H2,1-2H3
- Chiave InChI: DYOOYLZDWLIOAD-UHFFFAOYSA-N
- Sorrisi: O1C(=CC=C1C1C=CC(C)=CC=1)CNC
Proprietà calcolate
- Massa esatta: 201.115364102g/mol
- Massa monoisotopica: 201.115364102g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
- Complessità: 187
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.4
- Superficie polare topologica: 25.2Ų
methyl({5-(4-methylphenyl)furan-2-ylmethyl})amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1829760-0.05g |
methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine |
1048922-65-1 | 0.05g |
$468.0 | 2023-09-19 | ||
| Enamine | EN300-1829760-0.1g |
methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine |
1048922-65-1 | 0.1g |
$490.0 | 2023-09-19 | ||
| Enamine | EN300-1829760-0.25g |
methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine |
1048922-65-1 | 0.25g |
$513.0 | 2023-09-19 | ||
| Enamine | EN300-1829760-0.5g |
methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine |
1048922-65-1 | 0.5g |
$535.0 | 2023-09-19 | ||
| Enamine | EN300-1829760-1.0g |
methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine |
1048922-65-1 | 1g |
$884.0 | 2023-06-02 | ||
| Enamine | EN300-1829760-2.5g |
methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine |
1048922-65-1 | 2.5g |
$1089.0 | 2023-09-19 | ||
| Enamine | EN300-1829760-5.0g |
methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine |
1048922-65-1 | 5g |
$2566.0 | 2023-06-02 | ||
| Enamine | EN300-1829760-10.0g |
methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine |
1048922-65-1 | 10g |
$3807.0 | 2023-06-02 | ||
| Enamine | EN300-1829760-1g |
methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine |
1048922-65-1 | 1g |
$557.0 | 2023-09-19 | ||
| Enamine | EN300-1829760-5g |
methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine |
1048922-65-1 | 5g |
$1614.0 | 2023-09-19 |
methyl({5-(4-methylphenyl)furan-2-ylmethyl})amine Letteratura correlata
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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